molecular formula C8H6ClNO3 B8325622 5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester

5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester

Cat. No.: B8325622
M. Wt: 199.59 g/mol
InChI Key: QVFSHDSAXZCIMJ-UHFFFAOYSA-N
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Description

5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 5-carbonochloridoylpyridine-2-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-10-6)7(9)11/h2-4H,1H3

InChI Key

QVFSHDSAXZCIMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In step a, the carboxylic acid functionality of the appropriate 2,5-pyridinedicarboxylic acid, 2-methyl ester 10 (Nippon Kagaku Zasshi, 1967, 88, 563) is converted to its acid chloride using techniques and procedures well known and appreciated by one of ordinary skill in the art, such as thionyl chloride, to give the corresponding 6-carbomethoxynicotinoyl chloride 11.
[Compound]
Name
carboxylic acid
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

14.5 g (80 mmol) of 2-methoxycarbonylpyridine-5-carboxylic acid are treated with 6.48 ml of thionyl chloride and 2 ml of anhydrous N,N-dimethylformamide in 200 ml of anhydrous toluene. The mixture is heated at 70° C. for 3 h with stirring. It is then concentrated in vacuo and the residue is dissolved in 150 ml of tetrahydrofuran.
Quantity
14.5 g
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reactant
Reaction Step One
Quantity
6.48 mL
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reactant
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Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Starting material (10(c)) was prepared as follows. Pyridine 2,5-dicarboxylic acid 2-methyl ester (10(a)) (9.0 g; 0.05 mole) was added to stirring thionyl chloride (25 mL) and the mixture refluxed gently for 2.5 hours. The excess thionyl chloride was removed in vacuo and the residual solid azeotroped with toluene (2×25 mL) to give 5-chlorocarbonyl-pyridine-2-carboxylic acid methyl ester (10(b)) which was used crude in the next reaction.
[Compound]
Name
material ( 10(c) )
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0 (± 1) mol
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reactant
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9 g
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reactant
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25 mL
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reactant
Reaction Step Three

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